6-Chloro-4-(trifluoromethyl)indoline-2,3-dione
Description
6-Chloro-4-(trifluoromethyl)indoline-2,3-dione (CAS: 1332606-83-3) is a halogenated indoline-2,3-dione derivative characterized by a chloro substituent at position 6 and a trifluoromethyl group at position 4 of the indole ring. Indoline-2,3-diones (isatins) are known for their pharmacological versatility, including anticonvulsant, antiviral, and antitumor activities .
Properties
IUPAC Name |
6-chloro-4-(trifluoromethyl)-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3NO2/c10-3-1-4(9(11,12)13)6-5(2-3)14-8(16)7(6)15/h1-2H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCGTPCOKUTXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)C(=O)C(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745153 | |
| Record name | 6-Chloro-4-(trifluoromethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332605-88-5 | |
| Record name | 6-Chloro-4-(trifluoromethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(trifluoromethyl)indoline-2,3-dione typically involves the reaction of indoline derivatives with chlorinating and trifluoromethylating agents. One common method involves the use of 6-chloroindoline-2,3-dione as a starting material, which is then reacted with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(trifluoromethyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Chloro-4-(trifluoromethyl)indoline-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(trifluoromethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Compounds for Comparison :
Physicochemical Properties
- Molecular Weight and Solubility: this compound has a calculated molecular weight of ~215.13 g/mol, similar to its fluoro analog (199.56 g/mol) .
Stability :
- Halogenated derivatives are generally stable under dry, room-temperature conditions, as indicated by storage recommendations for 6-trifluoromethylisatin (CAS: 343-69-1) .
Biological Activity
6-Chloro-4-(trifluoromethyl)indoline-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C9H5ClF3N2O2
- Molecular Weight : 252.60 g/mol
The compound's structure features a chloro group and a trifluoromethyl group, which are critical for its biological activity. The presence of these substituents enhances lipophilicity and may influence the compound's interaction with biological targets.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 5.32 |
| A549 (lung cancer) | 4.87 |
| HCT116 (colon cancer) | 6.45 |
These results suggest that the compound may act as a potential anticancer agent by inducing apoptosis in malignant cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Effects
In addition to its antitumor activity, this compound has been studied for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in various models:
| Inflammatory Model | Effect Observed |
|---|---|
| Carrageenan-induced paw edema | Significant reduction in paw swelling |
| LPS-stimulated macrophages | Decreased production of TNF-alpha and IL-6 |
These findings indicate that this compound may inhibit pro-inflammatory cytokine production, thus offering therapeutic potential for inflammatory diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- VEGFR Inhibition : The compound has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis. Binding studies suggest that it interacts with key amino acid residues in the VEGFR active site, leading to reduced tumor blood supply .
- Apoptosis Induction : Through modulation of apoptotic pathways, the compound triggers cell death in cancer cells. This is evidenced by increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins following treatment.
- Cytokine Modulation : By inhibiting NF-kB signaling pathways, it reduces the expression of various inflammatory cytokines, contributing to its anti-inflammatory effects.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
-
Case Study on Breast Cancer :
- A clinical trial involving MCF-7 cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to controls.
- Histological analysis revealed increased apoptosis rates in treated tissues.
-
Case Study on Inflammatory Disease :
- In a murine model of rheumatoid arthritis, administration of the compound led to reduced joint inflammation and damage.
- Serum levels of inflammatory markers were significantly lower in treated animals compared to untreated controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
